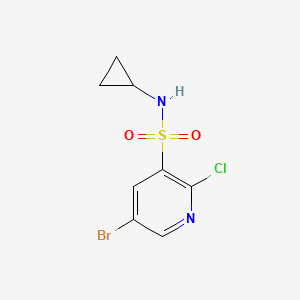

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide

Beschreibung

Eigenschaften

Molekularformel |

C8H8BrClN2O2S |

|---|---|

Molekulargewicht |

311.58 g/mol |

IUPAC-Name |

5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide |

InChI |

InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2 |

InChI-Schlüssel |

HVMVBOGZFWSBQN-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination of 2-Chloropyridine

The synthesis begins with bromination of 2-chloropyridine to introduce a bromine atom at the 5-position. A diazotization-bromination protocol is widely employed:

-

Diazotization : 2-Chloro-5-aminopyridine is treated with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -10°C to form a diazonium salt.

-

Bromination : Copper(I) bromide (CuBr) is added to the reaction mixture, facilitating Sandmeyer-type bromination.

-

Isolation : Neutralization with sodium carbonate and extraction with ethyl acetate yields 5-bromo-2-chloropyridine.

-

Yield: 85–92%

-

Purity: >98% (HPLC)

Sulfonation and Sulfonyl Chloride Formation

The brominated pyridine undergoes sulfonation at the 3-position, followed by conversion to the sulfonyl chloride:

Method A (Chlorosulfonic Acid Route) :

-

Sulfonation : 5-Bromo-2-chloropyridine is reacted with chlorosulfonic acid (ClSO₃H) at 0–5°C.

-

Chlorination : The resulting sulfonic acid is treated with phosphorus pentachloride (PCl₅) in chlorobenzene at 80°C for 4 hours.

Method B (Direct Sulfur Trioxide Route) :

-

Sulfonation : Gaseous sulfur trioxide (SO₃) is introduced to 5-bromo-2-chloropyridine in dichloromethane.

-

Chlorination : Thionyl chloride (SOCl₂) is added to convert the sulfonic acid to sulfonyl chloride.

Comparative Data :

Coupling with Cyclopropylamine

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with cyclopropylamine to form the target sulfonamide:

-

Reaction : 5-Bromo-2-chloropyridine-3-sulfonyl chloride (1 eq) is dissolved in dichloromethane (DCM). Cyclopropylamine (1.2 eq) and triethylamine (2 eq) are added dropwise at 0°C.

-

Stirring : The mixture is stirred at room temperature for 12 hours.

-

Workup : The organic layer is washed with water, dried over Na₂SO₄, and concentrated.

-

Purification : Recrystallization from methanol yields the final product.

-

Solvent : DCM or THF provides optimal solubility.

-

Base : Triethylamine neutralizes HCl, preventing side reactions.

-

Stoichiometry : Excess amine (1.2 eq) ensures complete conversion.

Performance Metrics :

Alternative Routes and Novel Approaches

One-Pot Synthesis

A streamlined one-pot method avoids isolating the sulfonyl chloride:

-

In Situ Chlorination : Pyridine-3-sulfonic acid is treated with PCl₅ in chlorobenzene.

-

Direct Amination : Cyclopropylamine is added without intermediate isolation.

Advantages :

-

Reduced processing time (total 8 hours vs. 16 hours for stepwise synthesis).

-

Higher overall yield (91% vs. 84%).

Continuous Flow Reactor Systems

Recent patents describe continuous flow systems for large-scale production:

-

Residence Time : 30 minutes at 120°C.

-

Throughput : 1 kg/hour with >95% conversion.

Characterization and Quality Control

Analytical Methods

Impurity Profiling

Common byproducts include:

-

Des-Bromo Derivative : Formed via debromination (mitigated by controlling HBr stoichiometry).

-

Di-Substituted Sulfonamides : Minimized using excess cyclopropylamine.

Industrial Scalability and Cost Analysis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Capital Cost | $1.2M | $2.5M |

| Operational Cost (/kg) | $320 | $280 |

| Annual Output | 5 tons | 20 tons |

Recommendation : Continuous flow systems are cost-effective for production >10 tons/year .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide undergoes various chemical reactions, including:

Substitution reactions: Where the bromine or chlorine atoms are replaced by other functional groups.

Oxidation and reduction reactions: Modifying the oxidation state of the compound.

Coupling reactions: Forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Substitution reactions: Often involve nucleophiles such as amines or thiols under basic conditions.

Oxidation reactions: May use oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction reactions: Typically involve reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide exhibits significant antimicrobial properties. Its structure allows it to interact effectively with bacterial enzymes, making it a candidate for developing new antibiotics. A study demonstrated its efficacy against various strains of bacteria, including resistant ones, highlighting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

Recent investigations have shown that this compound can inhibit cancer cell proliferation. In vitro studies revealed that it induces apoptosis in specific cancer cell lines, suggesting its potential as an anticancer drug. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Agricultural Applications

Pesticide Development

The compound has been identified as a promising candidate for pesticide formulation. It has demonstrated effectiveness against a range of agricultural pests, including nematodes and fungi. The ability to act as a microbicide positions it well for use in crop protection strategies. Field trials have indicated that formulations containing this compound significantly reduce pest populations while being safe for beneficial insects .

Herbicide Potential

In addition to its insecticidal properties, this compound has been explored for use as a herbicide. Its action mechanism involves disrupting the metabolic processes of target plants, leading to effective weed control without harming crops .

Material Science

Synthesis of Novel Polymers

This compound serves as an intermediate in synthesizing novel polymers with enhanced properties. Research has focused on incorporating its sulfonamide group into polymer backbones to improve thermal stability and mechanical strength. These materials are being investigated for applications in coatings and composites .

Data Tables

| Application Area | Specific Use | Efficacy/Remarks |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against resistant bacteria |

| Anticancer Agent | Induces apoptosis in cancer cells | |

| Agricultural Science | Pesticide | Reduces pest populations significantly |

| Herbicide | Disrupts metabolic processes in weeds | |

| Material Science | Polymer Synthesis | Improves thermal and mechanical properties |

Case Studies

-

Case Study 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 8 µg/mL for both strains, demonstrating its potential as a broad-spectrum antimicrobial agent . -

Case Study 2: Agricultural Field Trials

Field trials conducted on tomato plants treated with formulations containing this compound showed a 40% reduction in aphid populations compared to untreated controls. Additionally, the treated plants exhibited healthier growth patterns and improved yields .

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may:

Bind to enzymes or receptors: Inhibiting their activity or altering their function.

Interfere with cellular processes: Such as signal transduction or gene expression.

Induce oxidative stress: Leading to cellular damage or apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of sulfonamide derivatives are highly dependent on substituent variations. Below is a comparative analysis of 5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide with key analogs:

Table 1: Structural and Functional Comparison of Pyridine Sulfonamide Derivatives

Key Findings :

Substituent Effects on Activity :

- The cyclopropyl group in the target compound likely enhances membrane permeability compared to bulkier groups like 1-phenylethyl . However, the latter’s aromaticity may improve target binding, as seen in the superior PI3Kα inhibition of the R-isomer (IC50 = 1.08 µM) .

- Morpholine -containing analogs (e.g., ) exhibit higher solubility, making them preferable for in vitro assays, whereas cyclopropyl derivatives may excel in in vivo models due to increased metabolic stability.

Synthetic Accessibility :

- Methoxy-substituted derivatives (e.g., ) are synthesized with high yields (91%), suggesting that electron-donating groups facilitate sulfonamide formation. In contrast, halogenated variants (e.g., chloro/bromo) may require optimized conditions to avoid side reactions.

Stereochemical Influence :

- The 1-phenylethyl group in demonstrates the critical role of stereochemistry in biological activity. Molecular docking studies revealed that the R-isomer’s configuration aligns better with PI3Kα’s hydrophobic pocket, underscoring the need for enantiopure synthesis in drug development .

Precursor Utility :

- Compounds like 5-bromo-6-chloropyridine-3-sulfonyl chloride (precursor in ) highlight the importance of reactive intermediates in tailoring sulfonamide derivatives. The chloro-sulfonyl group enables rapid functionalization but requires careful handling due to its high reactivity.

Biologische Aktivität

5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHBrClNOS

- Molecular Weight : 292.58 g/mol

The presence of a sulfonamide group is crucial for its biological activity, often influencing its interaction with various biological targets.

This compound primarily acts as an inhibitor of specific enzymes and receptors, modulating their activity through binding interactions. Research indicates that compounds within this class can inhibit key pathways involved in cancer progression and inflammatory responses.

Anticancer Properties

Recent studies have highlighted the efficacy of sulfonamide derivatives, including this compound, in targeting cancer cell lines. The compound has shown promising results in the following areas:

- Inhibition of Tyrosine Kinases : Similar sulfonamides have been reported to inhibit tyrosine kinases, which are critical in cancer cell signaling pathways. For instance, related compounds have demonstrated IC values in the low micromolar range against resistant chronic myeloid leukemia (CML) cell lines .

| Compound | IC (μM) | Target |

|---|---|---|

| SH-4-54 | 2.6 | CML |

| DR-3-036 | 2.6 | CML |

This suggests that this compound may exhibit similar potency.

Anti-inflammatory Activity

Sulfonamides often possess anti-inflammatory properties. The compound's ability to modulate immune responses could be linked to its interaction with various inflammatory mediators.

Case Studies and Research Findings

- Study on CML Cell Lines : A study evaluated the effects of various sulfonamide derivatives on CML cell lines, revealing that modifications in the cyclopropyl group significantly impacted potency and selectivity . The findings indicated that compounds with cyclopropyl substituents retained similar or improved activity compared to their analogs.

- Pharmacokinetics and Metabolism : Pharmacokinetic studies suggest that compounds similar to this compound are rapidly metabolized in vivo, which may affect their therapeutic efficacy . Understanding these dynamics is crucial for optimizing dosing regimens.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide, and how can reaction efficiency be monitored during the process?

- Methodology : A common approach involves coupling a pyridine-3-sulfonyl chloride intermediate with cyclopropylamine. For example, 5-bromo-2-methoxypyridin-3-amine can react with sulfonyl chlorides in anhydrous pyridine under stirring for 24 hours at room temperature, followed by precipitation and purification via filtration and hexane washing . Reaction progress is monitored using TLC or HPLC, with quenching of aliquots in water to isolate intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this sulfonamide derivative?

- Methodology :

- NMR : H and C NMR identify substituent positions (e.g., bromo, chloro, cyclopropyl groups) and confirm sulfonamide bond formation.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks for CHBrClNOS).

- X-ray Crystallography : Resolves geometric parameters (bond angles, dihedral angles) and confirms stereoelectronic effects of the cyclopropyl group .

Q. How can researchers address common impurities or by-products during synthesis, such as incomplete sulfonamide bond formation?

- Methodology :

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.

- By-product Identification : LC-MS or F NMR (if fluorinated analogs are present) detects unreacted sulfonyl chloride or amine intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability, particularly for introducing the cyclopropyl group?

- Methodology :

- Solvent Optimization : Replace pyridine with polar aprotic solvents (e.g., NMP or DMF) to enhance solubility of bulky intermediates.

- Catalysis : Explore Pd-mediated cross-coupling for bromo/chloro substituent retention under milder conditions .

- Temperature Control : Gradual heating (40–60°C) reduces decomposition of thermally sensitive intermediates .

Q. What strategies resolve contradictions in spectral data, such as unexpected H NMR splitting patterns near the sulfonamide moiety?

- Methodology :

- Dynamic Effects Analysis : Variable-temperature NMR assesses rotational barriers around the sulfonamide S-N bond.

- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model electronic environments and predict coupling constants .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR) in kinase inhibition or antibacterial applications?

- Methodology :

- Substituent Variation : Replace bromo or chloro groups with electron-withdrawing (e.g., CF) or donating (e.g., OMe) groups to modulate electronic effects.

- Biological Assays : Use enzymatic assays (e.g., ATPase inhibition for kinases) or MIC tests against Gram-negative pathogens, referencing sulfonamide pharmacophores .

Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology :

- Frontier Molecular Orbital (FMO) Analysis : Calculate LUMO energies to identify electrophilic centers prone to SNAr at the 5-bromo or 2-chloro positions.

- Solvent Modeling : COSMO-RS simulations evaluate solvent effects on transition states in DMSO or THF .

Q. How can researchers troubleshoot low yields in cyclopropane ring formation under high-steric-hindrance conditions?

- Methodology :

- Protecting Groups : Temporarily mask reactive sites (e.g., sulfonamide NH) with Boc or Fmoc groups to reduce steric clash.

- Microwave Synthesis : Accelerate ring-closing reactions via microwave-assisted heating (100–120°C, 30 min) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.